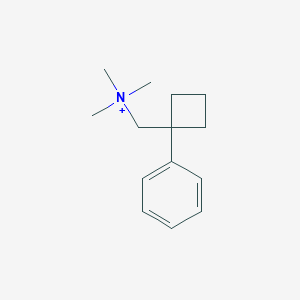
N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium is a quaternary ammonium compound known for its unique structural properties and potential applications in various fields This compound features a cyclobutyl ring attached to a phenyl group, with a trimethylammonium substituent on the methanaminium moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of 1-phenylcyclobutanemethanamine with methyl iodide under basic conditions to form the quaternary ammonium salt. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or hydroxides replace the trimethylammonium group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or halide salts in organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with primary or secondary amine groups.
Substitution: Products with different nucleophiles replacing the trimethylammonium group.
科学研究应用
N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential as a biological probe due to its ability to interact with cellular membranes and proteins.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism by which N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium exerts its effects is primarily through its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, the compound can bind to specific protein targets, affecting their function and activity.
相似化合物的比较
Similar Compounds
N,N,N-Trimethyl-1-phenylmethanaminium bromide: Similar structure but with a different alkyl group.
N,N,N-Trimethyl-1-cyclohexylmethanaminium: Similar quaternary ammonium structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness
N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other quaternary ammonium compounds. This uniqueness can influence its reactivity and interactions with biological systems, making it a valuable compound for specialized applications.
属性
CAS 编号 |
359715-59-6 |
|---|---|
分子式 |
C14H22N+ |
分子量 |
204.33 g/mol |
IUPAC 名称 |
trimethyl-[(1-phenylcyclobutyl)methyl]azanium |
InChI |
InChI=1S/C14H22N/c1-15(2,3)12-14(10-7-11-14)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3/q+1 |
InChI 键 |
BMCWIJULBPMLPS-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CC1(CCC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
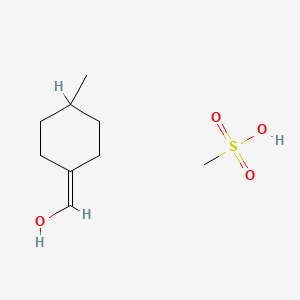
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
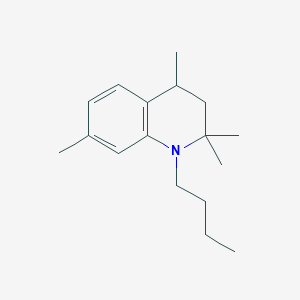
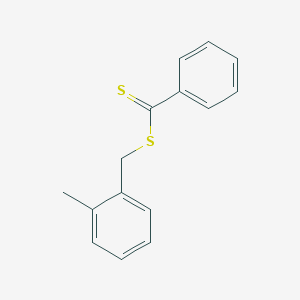
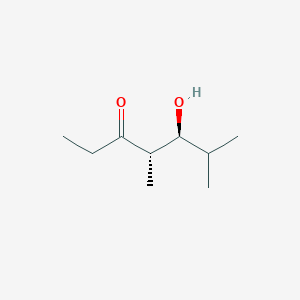
![2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-](/img/structure/B14252640.png)
![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)
![Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14252655.png)
